Lappaol B

Cytotoxicity Leukemia Natural Product Screening

Lappaol B is a naturally occurring dibenzylbutyrolactone lignan primarily isolated from the seeds of Arctium lappa L. (Fructus Arctii).

Molecular Formula C31H34O9
Molecular Weight 550.6 g/mol
CAS No. 62359-60-8
Cat. No. B3338699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLappaol B
CAS62359-60-8
Molecular FormulaC31H34O9
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC4=C(C(=C3)OC)OC(C4CO)C5=CC(=C(C=C5)O)OC)OC
InChIInChI=1S/C31H34O9/c1-35-25-8-5-17(12-27(25)37-3)9-20-16-39-31(34)21(20)10-18-11-22-23(15-32)29(40-30(22)28(13-18)38-4)19-6-7-24(33)26(14-19)36-2/h5-8,11-14,20-21,23,29,32-33H,9-10,15-16H2,1-4H3/t20-,21+,23-,29+/m0/s1
InChIKeyKNSPNZVXPUCWMJ-WHNHDLKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lappaol B (CAS 62359-60-8): A Structurally-Defined Dibenzylbutyrolactone Lignan for Targeted Natural Product Research


Lappaol B is a naturally occurring dibenzylbutyrolactone lignan primarily isolated from the seeds of Arctium lappa L. (Fructus Arctii) [1]. It is characterized by a molecular formula of C31H34O9 and a molar mass of 550.6 g/mol . As a member of the lignan class, it exhibits a polycyclic structure comprising two benzofuran moieties interconnected via a tetrahydrofuran-lactone bridge . This compound is provided as a reference standard for research applications and is typically characterized and quantified using high-performance liquid chromatography coupled with diode array detection and mass spectrometry (HPLC/DAD-ESI-MS) [2].

Why Generic Substitution Fails: Structural Divergence Drives Divergent Activity Profiles Among Arctium Lignans


While Lappaol B shares the core dibenzylbutyrolactone scaffold with other lignans from Arctium lappa, such as arctigenin and Lappaol A, generic substitution is not scientifically valid. Minor variations in substitution patterns on the γ-butyrolactone ring, including the presence and position of methoxy and hydroxy groups, directly modulate target engagement and potency [1]. For example, the presence of a 3-hydroxy-4-methoxyphenyl group, as found in arctigenin, is critical for potent anti-austeric activity, whereas the structural modifications in Lappaol B confer a distinct, albeit milder, activity profile in the same assay [1]. Consequently, procurement for specific research applications must be guided by compound-specific quantitative performance data, as outlined below.

Lappaol B (62359-60-8) Quantitative Evidence Guide: Direct Comparative Data for Scientific Selection


Differential Cytotoxicity Against K562 Human Leukemia Cells Compared to Lappaol A and Isolappaol A

In a direct head-to-head comparison within the same study, Lappaol B demonstrated superior cytotoxicity against the K562 chronic myeloid leukemia cell line compared to its structural analogs, Lappaol A and isolappaol A. The data shows a quantifiable difference in potency [1].

Cytotoxicity Leukemia Natural Product Screening

Comparative iNOS Inhibition in LPS-Stimulated RAW264.7 Macrophages Against Arctigenin

In a study evaluating nitric oxide production inhibition, Lappaol B and arctigenin were isolated and tested in parallel. Lappaol B exhibited an IC50 value of 25.9 μM, which is approximately 2.1-fold higher (i.e., less potent) than the 12.5 μM IC50 observed for arctigenin [1].

Anti-inflammatory iNOS Inhibition Immunology

Preferential Cytotoxicity (Anti-Austeric Activity) Against Pancreatic Cancer PANC-1 Cells

When tested against human pancreatic cancer PANC-1 cells under nutrient-deprived conditions, Lappaol B (PC50 = 30.9 μM) demonstrated a stark contrast in activity compared to arctigenin (PC50 = 1.75 μM). This 17.7-fold difference highlights the profound impact of structural features on anti-austeric activity [1].

Pancreatic Cancer Anti-austeric Drug Discovery

Lappaol B (62359-60-8) Optimized Research Applications Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies in Leukemia Models

Leverage Lappaol B's quantifiably higher potency (1.39-fold vs. Lappaol A; 1.33-fold vs. isolappaol A) against K562 leukemia cells [1] to serve as a critical comparator in SAR campaigns. Its distinct activity profile helps delineate the structural features required for enhanced cytotoxicity within this lignan sub-family.

Investigating Anti-inflammatory Pathways via Moderate iNOS Modulation

Utilize Lappaol B's moderate iNOS inhibitory activity (IC50 = 25.9 μM) [1] as a benchmark or positive control with a defined, less-potent effect. This is particularly useful when investigating alternative or more potent inhibitors, or when studying the downstream effects of partial iNOS inhibition in macrophage models, as opposed to the strong inhibition seen with arctigenin (12.5 μM).

Analytical Chemistry & Quality Control of Arctium lappa-Derived Products

Employ Lappaol B as a validated analytical reference standard. Its inclusion in validated HPLC/DAD-ESI-MS methods for the simultaneous quantification of multiple constituents in Fructus Arctii samples [1] makes it essential for quality control, botanical authentication, and phytochemical profiling studies across different geographical sources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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